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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of two

distinct analogs of PD 173955: the potent Bcr-Abl/c-Kit inhibitor PD166326 for oncology

studies, and the kinase-inactive analog DV2-103 (compound 3a) for studies related to

Alzheimer's disease.

I. PD166326 in a Murine Model of Chronic Myeloid
Leukemia (CML)
Application Note:

PD166326 is a potent, orally active pyrido[2,3-d]pyrimidine analog of PD 173955 that acts as a

tyrosine kinase inhibitor. It has demonstrated greater antileukemic activity than imatinib

mesylate in preclinical models of Chronic Myeloid Leukemia (CML).[1][2] In vivo, PD166326

effectively inhibits the Bcr-Abl kinase, leading to a reduction in leukemic burden and prolonged

survival in murine CML models.[1][3] It has also shown efficacy against imatinib-resistant Bcr-

Abl mutations, with the exception of T315I.[1] The maximum tolerated dose in mice has been

established at 50 mg/kg, administered twice daily.[1]
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Parameter Value Animal Model Reference

Maximum Tolerated

Dose

50 mg/kg, twice daily

(oral gavage)
CML mice [1]

Median Survival

(PD166326-treated)
30 days

P210/H396P CML

mice
[1]

Median Survival

(Placebo-treated)
19 days

P210/H396P CML

mice
[1]

Inhibition of Bcr-Abl-

dependent

proliferation (IC50)

Potent (specific value

not provided in vivo)
Murine CML model [1]

Experimental Protocol: In Vivo Efficacy Study of PD166326 in a Murine CML Model

This protocol is based on the methodology described in the study by Johnson et al. (2005).[1]

1. Animal Model:

Utilize a murine bone marrow retroviral transduction and transplantation model of CML.[1]

Recipient mice (e.g., BALB/c) are lethally irradiated.

Donor bone marrow cells are transduced with a retrovirus encoding the P210 Bcr-Abl

oncoprotein.

Transduced cells are injected into the recipient mice.

Development of a CML-like disease is monitored by peripheral blood counts.

2. Drug Preparation and Administration:

Formulation: Prepare PD166326 for oral gavage. While the specific vehicle is not detailed in

the provided search results, a common vehicle for oral administration of small molecules in

mice is 0.5% methylcellulose in sterile water.

Dosage: Administer PD166326 at a dose of 50 mg/kg.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895078/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration: Deliver the formulation via oral gavage twice daily.[1]

3. Treatment Schedule:

Initiate treatment upon confirmation of CML development (e.g., elevated white blood cell

counts).

Continue treatment for the duration of the study, as defined by the experimental endpoints.

4. Monitoring and Endpoints:

Tumor Burden: Monitor peripheral blood counts (white blood cells, neutrophils) regularly to

assess the leukemic burden.

Kinase Inhibition: To confirm target engagement, bone marrow protein lysates can be

prepared from treated and control mice and analyzed by anti-phosphotyrosine

immunoblotting to assess the phosphorylation status of Bcr-Abl and its substrates.[1]

Survival: Record daily for survival analysis.

Toxicity: Monitor animal weight and general health daily to assess for any treatment-related

toxicity.
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II. DV2-103 (Kinase-Inactive Analog) in a Murine
Model of Alzheimer's Disease
Application Note:
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DV2-103 (also referred to as compound 3a) is a kinase-inactive analog of PD 173955.[4] Unlike

its parent compound, DV2-103 does not significantly inhibit Abl or Src kinases.[4] Instead, it

has been shown to reduce the production of amyloid-beta (Aβ) peptides (both Aβ40 and Aβ42)

in cellular and animal models of Alzheimer's disease.[4] The proposed mechanism involves the

modulation of β-secretase (BACE1) cleavage of the amyloid precursor protein (APP).[4]

Several potent analogs, including DV2-103, have been shown to penetrate the blood-brain

barrier and accumulate in the mouse brain.[4]

Quantitative Data Summary:

Parameter Value Animal Model Reference

Aβ Reduction
Potent reduction of

Aβ40 and Aβ42

Mice with AD-related

mutations
[4]

Brain Penetration

High nanomolar to low

micromolar

concentrations

Mice [4]

Experimental Protocol: In Vivo Aβ Reduction Study of DV2-103 in an Alzheimer's Disease

Mouse Model

Note: The available literature confirms the in vivo use and effect of DV2-103 but lacks a

detailed, step-by-step protocol. The following is a generalized protocol based on standard

practices for administering small molecules to AD mouse models.

1. Animal Model:

Select a relevant transgenic mouse model of Alzheimer's disease that develops Aβ

pathology, such as the 5XFAD or Tg2576 models.

2. Drug Preparation and Administration:

Formulation: Prepare DV2-103 for the chosen route of administration (e.g., oral gavage,

intraperitoneal injection). A common formulation for brain-penetrant small molecules is a

solution in a vehicle such as DMSO, followed by dilution in a mixture of PEG300, Tween 80,

and saline.
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Dosage: The optimal in vivo dose is not specified in the provided search results and would

need to be determined in a dose-ranging study.

Administration: Administer the compound daily or as determined by pharmacokinetic studies.

3. Treatment Schedule:

Initiate treatment either before or after the expected onset of Aβ plaque deposition,

depending on the study's aim (prophylactic vs. therapeutic).

Treat for a chronic period (e.g., several weeks to months).

4. Monitoring and Endpoints:

Aβ Levels: At the end of the treatment period, sacrifice the animals and harvest the brains.

Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.

Histopathology: Perform immunohistochemical staining on brain sections to visualize and

quantify Aβ plaque burden.

Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess

cognitive function.

Toxicity: Monitor animal weight and general health throughout the study.

Signaling Pathway and Experimental Workflow Diagrams:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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